![molecular formula C14H25B B14637673 9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl- CAS No. 53535-83-4](/img/structure/B14637673.png)
9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl- is an organoborane compound widely used in organic chemistry. This colorless solid is known for its role as a hydroboration reagent. The compound exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates .
Preparation Methods
9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl- is typically prepared by the reaction of 1,5-cyclooctadiene with borane in ethereal solvents. The reaction conditions often involve the use of tetrahydrofuran (THF) as a solvent. The compound can also be synthesized through the thermal redistribution of 9-n-propyl-9-Borabicyclo[3.3.1]nonane . Industrial production methods involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl- undergoes various types of chemical reactions, including:
Hydroboration: It is widely used in hydroboration reactions, where it adds across double bonds to form organoboranes.
Reduction: It acts as a mild reducing agent for carbonyl compounds, acid chlorides, and alkenes.
Substitution: It can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidative cleavage and potassium hydroxide (KOH) in aqueous solutions. Major products formed from these reactions include terminal alcohols and various organoboranes .
Scientific Research Applications
9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl- involves its role as a hydroboration reagent. The compound adds across double bonds in alkenes, forming organoboranes. This reaction proceeds via a 1,4-hydroboration mechanism, where the boron atom adds to the less substituted carbon atom of the double bond . The resulting organoborane can then undergo further reactions, such as oxidation or substitution, to form various products.
Comparison with Similar Compounds
9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl- is unique due to its high regioselectivity and mild reaction conditions. Similar compounds include:
Disiamylborane: Another hydroboration reagent but less thermally stable compared to 9-Borabicyclo[3.3.1]nonane.
Dicyclohexylborane: Used in similar reactions but has different steric properties.
Diisopinocamphenylborane: Known for its use in asymmetric synthesis but is more complex to prepare.
These compounds share similar reactivity but differ in their stability, selectivity, and ease of preparation.
Properties
CAS No. |
53535-83-4 |
|---|---|
Molecular Formula |
C14H25B |
Molecular Weight |
204.16 g/mol |
IUPAC Name |
9-cyclohexyl-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C14H25B/c1-2-6-12(7-3-1)15-13-8-4-9-14(15)11-5-10-13/h12-14H,1-11H2 |
InChI Key |
WPQWKTXOGRRCFX-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2CCCC1CCC2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


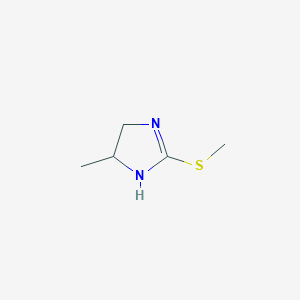
methanethione](/img/structure/B14637600.png)
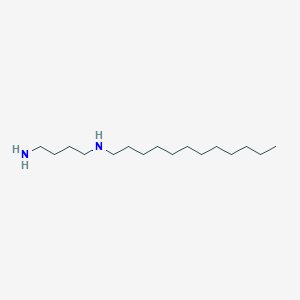
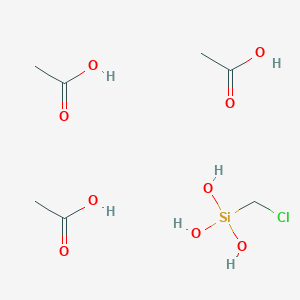
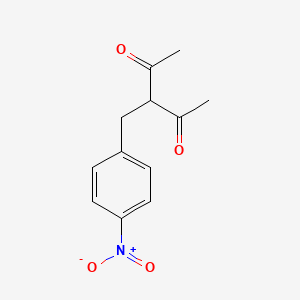
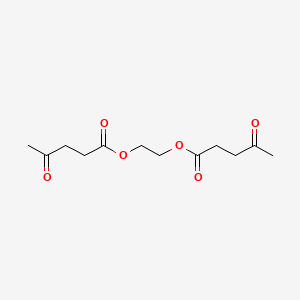
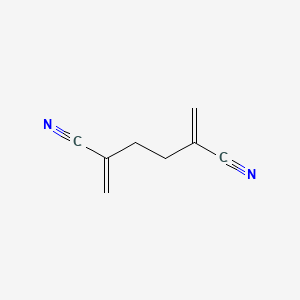
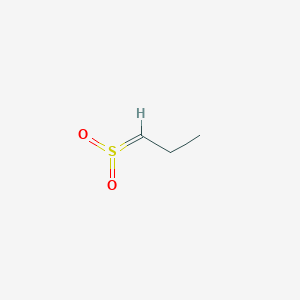
![Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl-](/img/structure/B14637646.png)
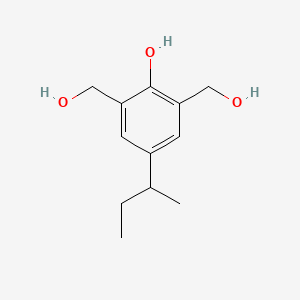
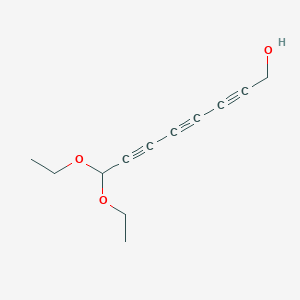
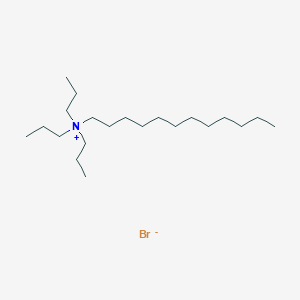
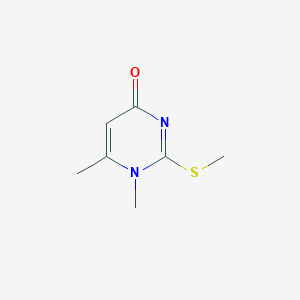
![Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester](/img/structure/B14637681.png)
